(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a chiral center and multiple functional groups, makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde and ®-epichlorohydrin.
Reaction Conditions: The key steps include nucleophilic addition, reduction, and resolution to obtain the desired chiral product. Common reagents used in these reactions include sodium borohydride for reduction and chiral catalysts for resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like chromatography are employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new medications targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL shares similarities with other chiral amino alcohols and phenyl derivatives.
- Compounds such as (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]ethanol and (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]butan-2-OL exhibit similar structural features.
Uniqueness
- The presence of both a chloro and trifluoromethyl group in the phenyl ring, along with the chiral center, makes this compound unique.
- Its specific stereochemistry and functional groups contribute to its distinct reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
POFDJINEMZUAJW-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
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